molecular formula C10H18O B13812447 5-Ethyl-2-methyl-4-hepten-3-one CAS No. 49833-96-7

5-Ethyl-2-methyl-4-hepten-3-one

Cat. No.: B13812447
CAS No.: 49833-96-7
M. Wt: 154.25 g/mol
InChI Key: UVQXYCRUJXLCFT-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a double bond in its structure, making it an unsaturated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 2-hydroxy-2-methylpentanal with appropriate reagents under controlled conditions . The reaction typically requires a base catalyst and specific temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-2-methyl-4-hepten-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-4-hepten-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-hepten-3-one: A similar ketone with a different substitution pattern.

    4-Hepten-3-one: Lacks the ethyl and methyl substituents present in 5-Ethyl-2-methyl-4-hepten-3-one.

    6-Methyl-5-hepten-2-one: Another related compound with a different position of the double bond and substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

49833-96-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-2-methylhept-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-9(6-2)7-10(11)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

UVQXYCRUJXLCFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C(C)C)CC

Origin of Product

United States

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